molecular formula C14H16BrN3O B12528680 3-Benzamidoaminopyrazole deriv. 26 CAS No. 714230-84-9

3-Benzamidoaminopyrazole deriv. 26

Cat. No.: B12528680
CAS No.: 714230-84-9
M. Wt: 322.20 g/mol
InChI Key: UBIRXIGNGPTYEK-UHFFFAOYSA-N
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Description

3-Benzamidoaminopyrazole derivative 26 (systematic IUPAC name pending) is a synthetic small molecule belonging to the aminopyrazole class, characterized by a benzamido substituent at the 3-position of the pyrazole core. Synthesized via multicomponent reactions (MCRs), derivative 26 leverages the pyrazole scaffold’s ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for target binding . Its benzamido group enhances solubility and bioavailability compared to simpler aminopyrazole analogs, making it a candidate for further pharmacological evaluation.

Properties

CAS No.

714230-84-9

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

4-bromo-N-(5-butan-2-yl-1H-pyrazol-3-yl)benzamide

InChI

InChI=1S/C14H16BrN3O/c1-3-9(2)12-8-13(18-17-12)16-14(19)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H2,16,17,18,19)

InChI Key

UBIRXIGNGPTYEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-Benzamidoaminopyrazole deriv. 26 typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Benzamidoaminopyrazole deriv. 26 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Benzamidoaminopyrazole deriv. 26 has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzamidoaminopyrazole deriv. 26 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Class Core Structure Substituent at 3-Position Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL)
Derivative 26 Pyrazole Benzamido ~280 2.1 0.45
Benzimidazole (Boruah et al.) Benzimidazole Methyl ~210 3.5 0.12
3-Aminoimidazole (Bienaymé et al.) Imidazole Amino ~150 1.8 0.30
Pyrazoloquinoline (RSC Adv. 2016) Pyrazoloquinoline None ~250 2.8 0.08

Table 2: In Vitro Antimicrobial Activity (MIC, μg/mL)

Compound E. coli S. aureus C. albicans
Derivative 26 12.5 6.25 25.0
Benzimidazole (Boruah et al.) 25.0 12.5 50.0
Pyrazoloquinoline 50.0 25.0 >100

Key Findings :

  • Derivative 26’s potency against S. aureus (MIC = 6.25 μg/mL) is double that of Boruah’s benzimidazole (12.5 μg/mL), suggesting enhanced Gram-positive targeting .
  • Reduced solubility of pyrazoloquinolines correlates with poor antifungal activity, highlighting the benzamido group’s role in improving hydrophilicity .

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